

# Spectroscopic Data of 3-Formyl-6-methylchromone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Formyl-6-methylchromone

Cat. No.: B1298627

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Formyl-6-methylchromone** (CAS No: 42059-81-4), a valuable building block in medicinal chemistry and organic synthesis. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Data Presentation

The following tables summarize the key spectroscopic data for **3-Formyl-6-methylchromone**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Solvent
10.21	s	CDCl <sub>3</sub>
8.60	s	CDCl <sub>3</sub>
8.01	d	CDCl <sub>3</sub>
7.58	dd	CDCl <sub>3</sub>
7.45	d	CDCl <sub>3</sub>
2.49	s	CDCl <sub>3</sub>
10.32	s	DMSO-d <sub>6</sub>
8.95	s	DMSO-d <sub>6</sub>
8.04	s	DMSO-d <sub>6</sub>
7.82	d	DMSO-d <sub>6</sub>
7.66	d	DMSO-d <sub>6</sub>
2.46	s	DMSO-d <sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Tentative Assignment	Solvent
188.9	C=O (Aldehyde)	CDCl <sub>3</sub>
176.1	C=O (Chromone C4)	CDCl <sub>3</sub>
160.2	C2	CDCl <sub>3</sub>
154.6	C8a	CDCl <sub>3</sub>
137.9	C6	CDCl <sub>3</sub>
136.5	C7	CDCl <sub>3</sub>
125.6	C5	CDCl <sub>3</sub>
124.1	C4a	CDCl <sub>3</sub>
119.8	C3	CDCl <sub>3</sub>
117.9	C8	CDCl <sub>3</sub>
21.0	-CH <sub>3</sub>	CDCl <sub>3</sub>

Note: The assignments for the <sup>13</sup>C NMR data are based on general principles of NMR spectroscopy and comparison with similar chromone derivatives, as a definitive literature source with explicit peak assignments was not identified.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
~1700 - 1600	C=O stretching vibrations (aldehyde and chromone ketone)
~1600 - 1450	Aromatic C=C stretching vibrations
~1250	C-O-C stretching vibration
~2850, 2750	C-H stretching of the aldehyde
~3000	Aromatic C-H stretching

Table 4: Mass Spectrometry Data

m/z	Interpretation
188.05	[M] <sup>+</sup> (Molecular Ion)
187.04	[M-H] <sup>+</sup>
159.04	[M-CHO] <sup>+</sup>
131.05	
103.05	

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **3-Formyl-6-methylchromone** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
  - Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: Bruker AV-300 Spectrometer (or equivalent).
  - Operating Frequency: 300 MHz.
  - Pulse Program: Standard single-pulse experiment.

- Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
- Temperature: Ambient.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: Bruker AV-300 Spectrometer (or equivalent).
  - Operating Frequency: 75.5 MHz.[\[1\]](#)
  - Pulse Program: Proton-decoupled pulse sequence.
  - Solvent:  $\text{CDCl}_3$ .
  - Temperature: Ambient.

## 2.2 Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
- Sample Preparation: A small amount of the solid **3-Formyl-6-methylchromone** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample is placed on the crystal, and pressure is applied to ensure good contact.
  - The sample spectrum is recorded.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

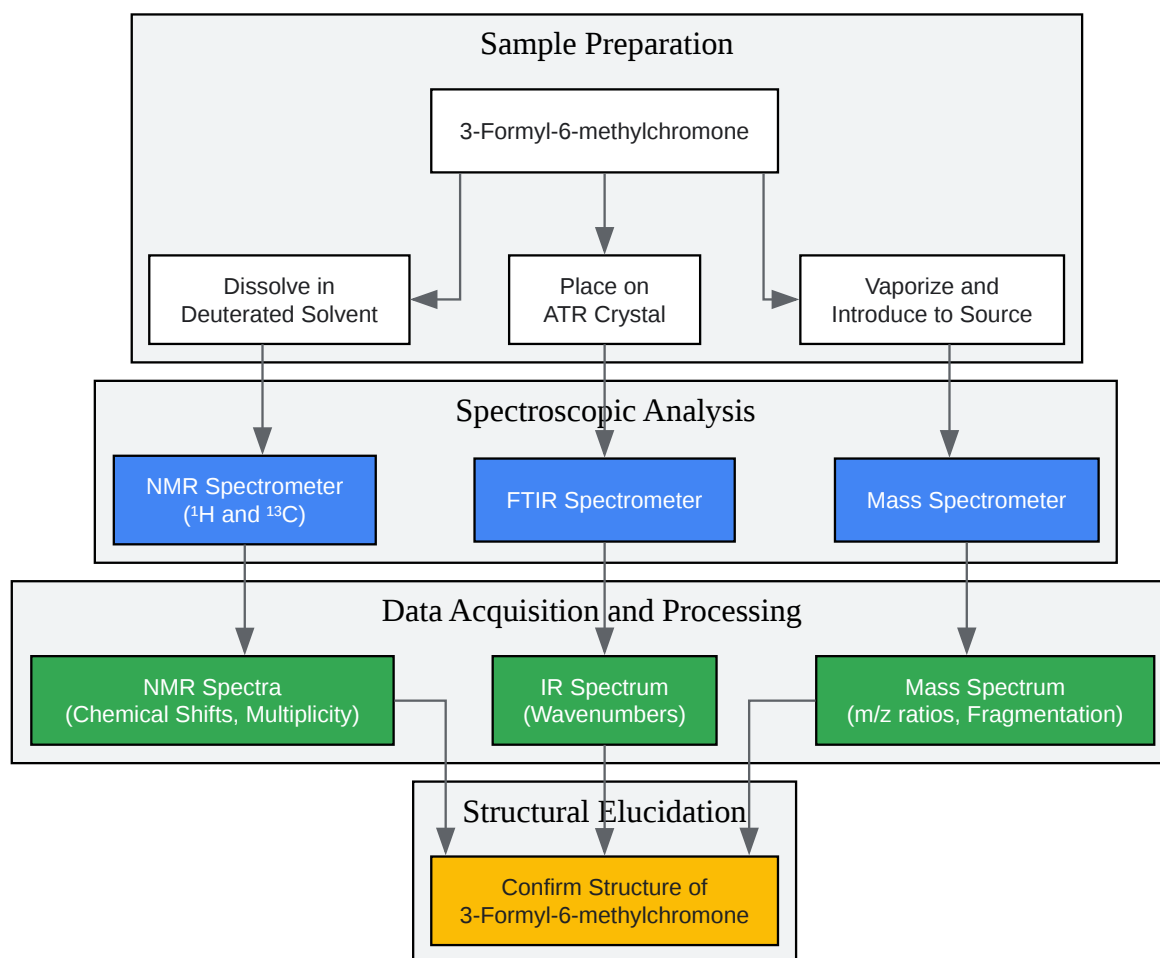
## 2.3 Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI).
- Instrumentation:

- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio ( $m/z$ ).
- A detector measures the abundance of each ion, generating a mass spectrum.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Formyl-6-methylchromone**.



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General workflow for spectroscopic analysis.

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## References

- 1. researchgate.net [researchgate.net]

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